An In-depth Technical Guide to 1-Bromo-3-benzyloxy-2-propanol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Bromo-3-benzyloxy-2-propanol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-bromo-3-benzyloxy-2-propanol, a versatile trifunctional chemical intermediate. While not extensively documented in commercial catalogs or literature, its chemical architecture—a primary bromide, a secondary alcohol, and a benzyl ether protecting group built on a propane backbone—makes it a molecule of significant interest for researchers, particularly in the fields of organic synthesis and pharmaceutical development. This document will therefore leverage established principles of organic chemistry and data from analogous structures to delineate its properties, propose a robust synthetic pathway, and explore its potential applications.
Molecular Structure and Physicochemical Properties
1-Bromo-3-benzyloxy-2-propanol is a chiral molecule derived from the glycerol scaffold. The presence of three distinct functional groups provides a rich chemical reactivity profile, making it a valuable building block for more complex molecular architectures.
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// Define nodes with positions C1 [label="C", pos="0,0!"]; Br [label="Br", pos="-1,-0.5!"]; H1a [label="H", pos="-0.3,0.5!"]; H1b [label="H", pos="0.3,0.5!"];
C2 [label="C", pos="1,0!"]; H2 [label="H", pos="1,-0.5!"]; O2 [label="O", pos="1.5,0.5!"]; H_O2 [label="H", pos="1.8,0.8!"];
C3 [label="C", pos="2,0!"]; H3a [label="H", pos="1.7,-0.5!"]; H3b [label="H", pos="2.3,-0.5!"]; O3 [label="O", pos="2.5,0.5!"];
C_Bn [label="C", pos="3.5,0.5!"]; H_Bna [label="H", pos="3.2,1!"]; H_Bnb [label="H", pos="3.8,1!"]; Ph [label="Ph", shape=circle, style=solid, label="C₆H₅", pos="4.5,0.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define edges C1 -- Br; C1 -- H1a; C1 -- H1b; C1 -- C2;
C2 -- H2; C2 -- O2; O2 -- H_O2; C2 -- C3;
C3 -- H3a; C3 -- H3b; C3 -- O3; O3 -- C_Bn;
C_Bn -- H_Bna; C_Bn -- H_Bnb; C_Bn -- Ph; } Structure of 1-Bromo-3-benzyloxy-2-propanol
A summary of its identity and predicted physicochemical properties is presented below. These values are derived from computational models and analysis of structurally related compounds.
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-(phenylmethoxy)propan-2-ol | PubChemLite[1] |
| Molecular Formula | C₁₀H₁₃BrO₂ | PubChemLite[1] |
| Molecular Weight | 245.11 g/mol | Calculated |
| Monoisotopic Mass | 244.00989 Da | PubChemLite[1] |
| SMILES | C1=CC=C(C=C1)COCC(CBr)O | PubChemLite[1] |
| InChIKey | VWASIEISPISOIQ-UHFFFAOYSA-N | PubChemLite[1] |
| Predicted XlogP | 1.7 | PubChemLite[1] |
| Predicted Boiling Point | ~290-310 °C at 760 mmHg | Inferred |
| Predicted Density | ~1.35 g/mL | Inferred |
Proposed Synthesis: Selective Bromination
A logical and efficient synthesis of 1-bromo-3-benzyloxy-2-propanol involves the selective bromination of the primary hydroxyl group of the commercially available precursor, 3-benzyloxy-1,2-propanediol. Primary alcohols are more susceptible to substitution reactions than secondary alcohols due to reduced steric hindrance.[2] Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are suitable for this transformation. The use of PBr₃ in an SN2-type mechanism is often preferred for its mild conditions and high yields.[3]
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// Edges start -> reaction [label="1. Reactant"]; reagent -> reaction [label="2. Reagent"]; reaction -> workup [label="3. Crude Product"]; workup -> product [label="4. Purified Product"]; } Proposed synthetic workflow for 1-Bromo-3-benzyloxy-2-propanol.
Experimental Protocol: Synthesis via PBr₃
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 3-benzyloxy-1,2-propanediol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reaction: Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C. The stoichiometry is critical to favor monobromination.
-
Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-bromo-3-benzyloxy-2-propanol lies in the orthogonal reactivity of its functional groups.
-
Primary Alkyl Bromide: This is an excellent electrophilic site, highly susceptible to SN2 displacement by a wide range of nucleophiles. This allows for the introduction of various functionalities, including azides, cyanides, amines, and thiols, serving as a key handle for molecular elaboration.
-
Secondary Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone using reagents like pyridinium chlorochromate (PCC). It can also be esterified or etherified to introduce other functionalities or protecting groups.
-
Benzyl Ether: The benzyl group is a robust protecting group for the primary alcohol of the original glycerol backbone, stable to a variety of reaction conditions. It can be selectively removed via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), yielding the free alcohol without affecting other functional groups like the bromide.[4][5]
// Central Molecule main [label="1-Bromo-3-benzyloxy-2-propanol", shape=ellipse, style=filled, fillcolor="#E8F0FE"];
// Reactivity Nodes sub_br [label="SN2 Substitution\n(e.g., NaN₃, NaCN)", fillcolor="#E6F4EA"]; ox_oh [label="Oxidation\n(e.g., PCC)", fillcolor="#FCE8E6"]; deprotect_bn [label="Debenzylation\n(H₂, Pd/C)", fillcolor="#FFF7E0"];
// Edges with different colors main -> sub_br [label="at C1-Br", color="#34A853"]; main -> ox_oh [label="at C2-OH", color="#EA4335"]; main -> deprotect_bn [label="at Benzyl Ether", color="#FBBC05"]; } Key reactivity pathways of 1-Bromo-3-benzyloxy-2-propanol.
Predicted Spectroscopic Profile
| Spectroscopy | Predicted Key Features |
| ¹H NMR | ~7.3 ppm (m, 5H, Ar-H), ~4.5 ppm (s, 2H, Ph-CH₂-O), ~4.0-4.2 ppm (m, 1H, CH-OH), ~3.5-3.8 ppm (m, 4H, -O-CH₂- and -CH₂-Br), ~2.5-3.5 ppm (d, 1H, -OH) |
| ¹³C NMR | ~138 ppm (Ar-C quat), ~128 ppm (Ar-CH), ~74 ppm (Ph-CH₂-O), ~72 ppm (O-CH₂-CH), ~70 ppm (CH-OH), ~38 ppm (CH₂-Br) |
| Mass Spec (EI) | Molecular ion peak with a characteristic 1:1 isotopic pattern for bromine at m/z 244 and 246. A prominent fragment at m/z 91 corresponding to the benzyl cation [C₇H₇]⁺. |
| IR (Infrared) | ~3400 cm⁻¹ (broad, O-H stretch), ~3100-3000 cm⁻¹ (C-H aromatic stretch), ~3000-2850 cm⁻¹ (C-H aliphatic stretch), ~1100 cm⁻¹ (C-O ether stretch) |
Applications in Research and Drug Development
Functionalized glycerol derivatives are crucial building blocks in medicinal chemistry and materials science.[6][7] 1-Bromo-3-benzyloxy-2-propanol, especially in its enantiomerically pure form (derived from (R)- or (S)-3-benzyloxy-1,2-propanediol), is a potent synthon for:
-
Chiral Synthesis: It can serve as a three-carbon chiral building block for the synthesis of complex natural products and active pharmaceutical ingredients (APIs).
-
Pharmaceutical Scaffolds: The glycerol backbone is a common motif in many drugs. This compound provides a pre-functionalized and protected scaffold for building libraries of potential drug candidates.[8]
-
Cross-linking Agents: The bromo and hydroxyl functionalities allow for its incorporation into polymers, potentially acting as a cross-linking agent to create functional hydrogels for applications like controlled drug release.
Safety and Handling
While a specific safety data sheet for 1-bromo-3-benzyloxy-2-propanol is not available, its handling should be guided by the known hazards of its constituent functional groups.
-
Toxicity: Organobromine compounds can be irritants and alkylating agents.[9] Chronic exposure should be avoided.
-
Handling: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: It should be stored in a cool, dry place away from oxidizing agents and strong bases.
Conclusion
1-Bromo-3-benzyloxy-2-propanol represents a synthetically valuable, albeit underutilized, chemical entity. Its predictable synthesis from readily available precursors and the versatile reactivity of its functional groups position it as a powerful intermediate for advanced organic synthesis. For researchers in drug discovery and materials science, this compound offers a strategic tool for constructing complex molecular frameworks, particularly those requiring a chiral glycerol backbone. This guide provides the foundational knowledge necessary to synthesize, characterize, and strategically employ this promising molecule in future research endeavors.
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Patsnap Eureka. (2025, July 24). Glycerol as a Carrier in Targeted Drug Delivery Systems. Retrieved from [Link][8]
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